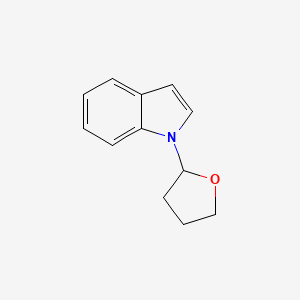
1-(Tetrahydrofuran-2-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tetrahydrofuran-2-yl)-1H-indole is an organic compound that features a tetrahydrofuran ring fused to an indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tetrahydrofuran-2-yl)-1H-indole typically involves the cyclization of appropriate precursors. One common method includes the reaction of indole with tetrahydrofuran derivatives under acidic or basic conditions. For instance, the cyclization can be achieved using a Lewis acid catalyst to facilitate the formation of the tetrahydrofuran ring .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Tetrahydrofuran-2-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups .
Aplicaciones Científicas De Investigación
1-(Tetrahydrofuran-2-yl)-1H-indole has diverse applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-(Tetrahydrofuran-2-yl)-1H-indole exerts its effects involves interactions with various molecular targets. For instance, in medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The tetrahydrofuran ring and indole moiety can participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
Comparación Con Compuestos Similares
Pyrrolidine: A five-membered nitrogen-containing ring that is widely used in medicinal chemistry.
Tetrahydrofuran: A simple oxygen-containing ring that serves as a solvent and a building block in organic synthesis.
Indole: A bicyclic structure that is a core component of many natural products and pharmaceuticals.
Uniqueness: 1-(Tetrahydrofuran-2-yl)-1H-indole is unique due to the combination of the tetrahydrofuran ring and indole moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
50640-00-1 |
|---|---|
Fórmula molecular |
C12H13NO |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
1-(oxolan-2-yl)indole |
InChI |
InChI=1S/C12H13NO/c1-2-5-11-10(4-1)7-8-13(11)12-6-3-9-14-12/h1-2,4-5,7-8,12H,3,6,9H2 |
Clave InChI |
UTEDPNLNJBYVSG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)N2C=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


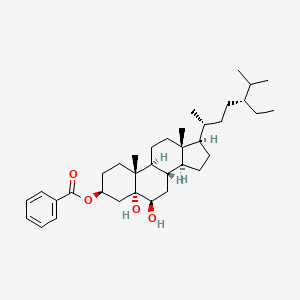
![(5-Methyl-[1,3,4]thiadiazol-2-yl)-carbamic acid phenyl ester](/img/structure/B13967187.png)
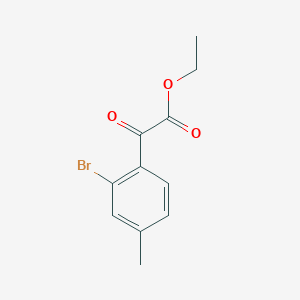

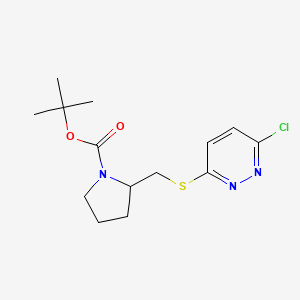
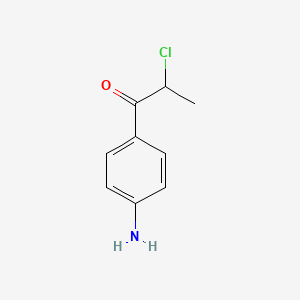
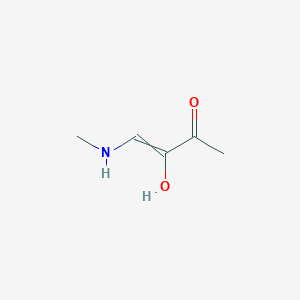
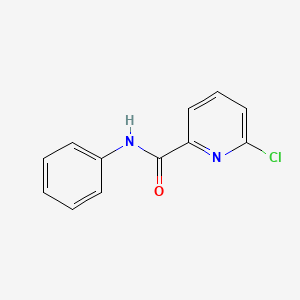
![4-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-phenol](/img/structure/B13967230.png)
![2-Bromo-1-[2-(hydroxymethyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B13967232.png)
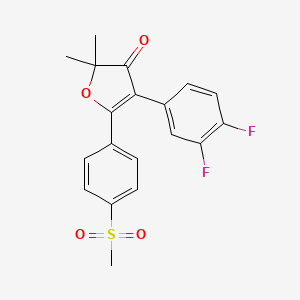


![4-(2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol](/img/structure/B13967246.png)
